

# endo-BCN-PEG12-acid CAS number and supplier

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## Compound of Interest

Compound Name: *endo-BCN-PEG12-acid*

Cat. No.: B607311

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An In-depth Technical Guide to **endo-BCN-PEG12-acid**: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Information

Product Name: **endo-BCN-PEG12-acid** CAS Number: 2183440-27-7[1][2]

## Chemical and Physical Properties

| Property           | Value                        |
|--------------------|------------------------------|
| Molecular Formula  | C38H67NO16                   |
| Molecular Weight   | 794 g/mol [2]                |
| Purity             | Typically ≥95%               |
| Solubility         | Soluble in DMSO, DCM, DMF[2] |
| Storage Conditions | -20°C[2]                     |

## Key Suppliers

A number of chemical suppliers provide **endo-BCN-PEG12-acid** for research and development purposes. Notable suppliers include:

- AxisPharm
- BroadPharm
- TargetMol

## Introduction to endo-BCN-PEG12-acid

**endo-BCN-PEG12-acid** is a heterobifunctional linker designed for advanced bioconjugation applications. This molecule incorporates three key chemical features:

- An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for conjugations in biological systems where the cytotoxicity of a copper catalyst is a concern. The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.
- A Carboxylic Acid (-COOH) group: This functional group provides a reactive handle for conjugation to primary amines, typically found on proteins (e.g., lysine residues) or other biomolecules. This reaction is commonly facilitated by carbodiimide coupling agents such as EDC or HATU to form a stable amide bond.
- A Polyethylene Glycol (PEG)12 spacer: The 12-unit PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting bioconjugate. It also reduces non-specific binding and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

The dual reactivity of **endo-BCN-PEG12-acid**, combining copper-free click chemistry with amine reactivity, makes it a versatile tool for the construction of complex biomolecules.

## Primary Applications in Drug Development

The unique structure of **endo-BCN-PEG12-acid** makes it particularly well-suited for the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

### Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component of an ADC, connecting the antibody to the payload. A well-designed linker ensures that the ADC remains stable in circulation and releases the payload only upon reaching the target cell.

The hydrophilic PEG12 spacer of **endo-BCN-PEG12-acid** can help to improve the pharmacokinetic properties of ADCs by reducing aggregation and clearance. The bifunctional nature of the linker allows for a modular approach to ADC synthesis.

## Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.

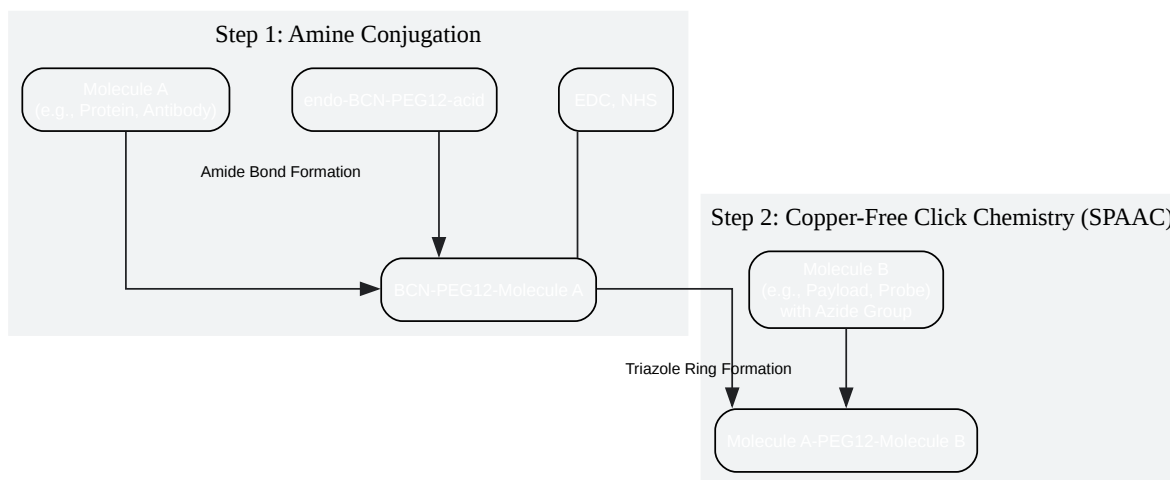
The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG12 linker of **endo-BCN-PEG12-acid** offers a defined length and hydrophilicity that can be advantageous in optimizing PROTAC efficacy.

## Experimental Protocols and Methodologies

While specific protocols for **endo-BCN-PEG12-acid** are not widely published in detail, the following are generalized experimental workflows for its application in bioconjugation, based on the reactivity of its functional groups.

### General Workflow for Bioconjugation

The following diagram illustrates a typical two-step bioconjugation strategy using **endo-BCN-PEG12-acid**.



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Caption: General bioconjugation workflow using **endo-BCN-PEG12-acid**.

## Methodology for Amine Coupling (Step 1)

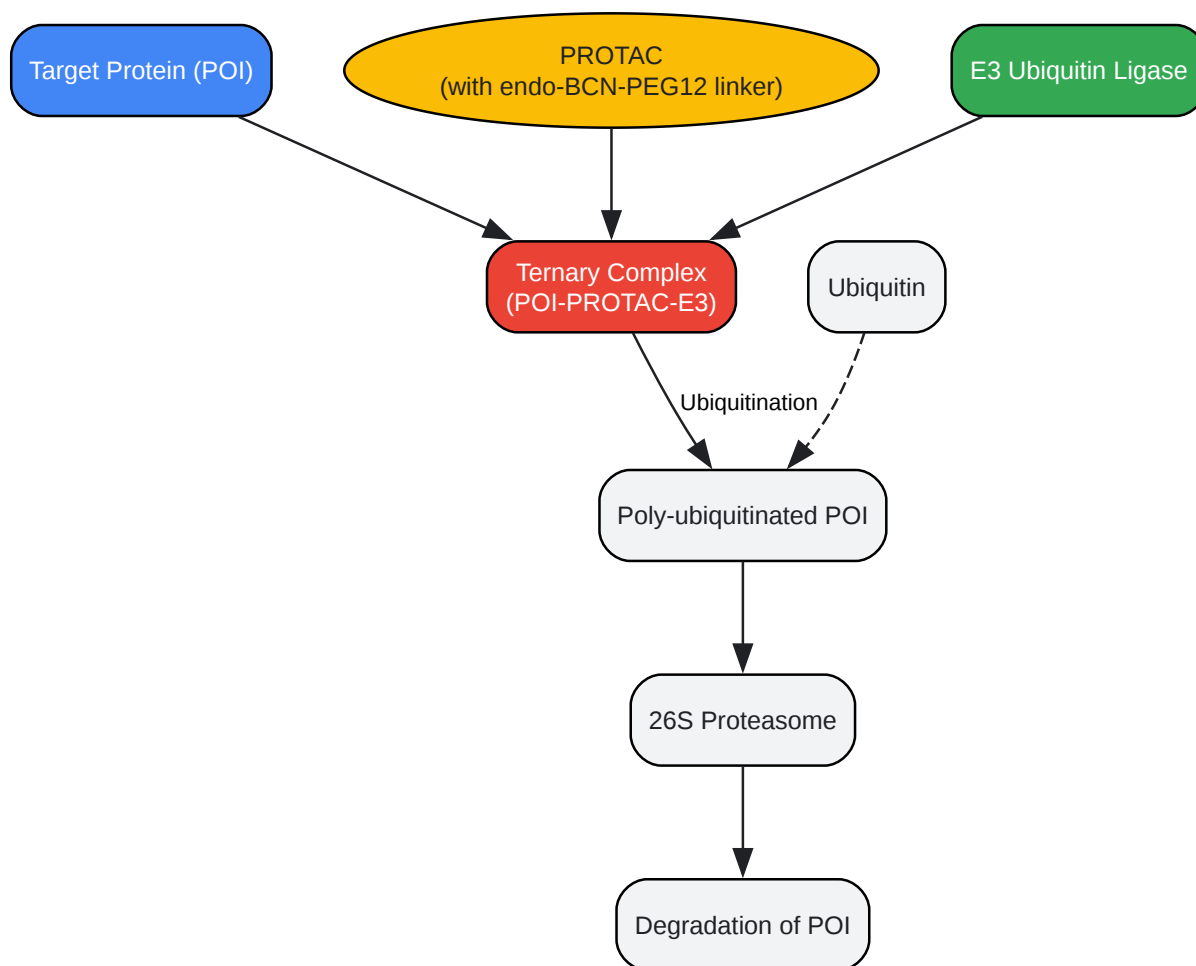
- **Preparation of Amine-Containing Molecule:** Dissolve the amine-containing molecule (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).
- **Activation of Carboxylic Acid:** In a separate reaction, dissolve **endo-BCN-PEG12-acid** in an anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester in situ. This activated linker is more reactive towards primary amines.
- **Conjugation Reaction:** Add the activated endo-BCN-PEG12-NHS ester to the solution of the amine-containing molecule. The reaction is typically carried out at room temperature for several hours or overnight.
- **Purification:** Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

## Methodology for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Step 2)

- **Preparation of Azide-Modified Molecule:** The second molecule to be conjugated must possess an azide functional group.
- **Click Reaction:** Mix the BCN-functionalized molecule from Step 1 with the azide-modified molecule in a suitable buffer (e.g., PBS). The reaction proceeds without the need for a copper catalyst.
- **Incubation:** Allow the reaction to proceed at room temperature. Reaction times can vary depending on the concentration and reactivity of the components.
- **Purification and Characterization:** Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC). Characterize the final product by methods such as mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

## Signaling Pathways in Targeted Therapy

The bioconjugates created using **endo-BCN-PEG12-acid** are designed to interact with specific cellular signaling pathways. The following diagram illustrates the general mechanism of action for a PROTAC.



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Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

## Conclusion

**endo-BCN-PEG12-acid** is a valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, incorporating a highly reactive BCN group for copper-free click chemistry, a flexible and solubilizing PEG12 spacer, and a reactive carboxylic acid for amine coupling, provides researchers with a powerful linker for the construction of sophisticated biomolecules such as ADCs and PROTACs. The strategic use of this linker can lead to the development of more effective and safer targeted therapies.

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## References

- 1. endo-BCN-PEG12-acid, CAS 2183440-27-7 | AxisPharm [[axispharm.com](https://axispharm.com)]
- 2. endo-BCN-PEG12-acid, 2183440-27-7 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
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